molecular formula C59H79N15O21S6 B8069877 Linaclotide

Linaclotide

Cat. No.: B8069877
M. Wt: 1526.8 g/mol
InChI Key: KXGCNMMJRFDFNR-VRMHCMCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C (GC-C), a receptor expressed on intestinal epithelial cells. It is approved for treating chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) . Upon binding to GC-C, this compound stimulates intracellular cyclic guanosine monophosphate (cGMP) production, which enhances fluid secretion, accelerates intestinal transit, and reduces visceral pain by inhibiting nociceptor activation . Its clinical efficacy is supported by Phase III trials demonstrating significant improvements in abdominal pain and bowel symptoms compared to placebo . This compound exhibits high GC-C binding affinity (Ki: 1.23 ± 0.64 nM) and pH-independent activity, enabling consistent effects across gastrointestinal regions .

Properties

IUPAC Name

(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27R,30S,33R,38R)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,46?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGCNMMJRFDFNR-VRMHCMCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H79N15O21S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1526.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water, Slightly soluble in aqueous sodium chloride
Details US Natl Inst Health; DailyMed. Current Medical Information. Available from, as of Feb 11, 2015: https://dailymed.nlm.nih.gov/dailymed/about.cfm
Record name Linaclotide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder

CAS No.

851199-59-2
Record name H-Cys(1)-Cys(2)-Glu-Tyr-Cys(3)-Cys(1)-Asn-Pro-Ala-Cys(2)-Thr-Gly-Cys(3)-Tyr-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Linaclotide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Sequential Resin-Based Assembly

Linaclotide’s linear precursor is typically synthesized via Fmoc-strategy SPPS. Patent WO2016038497A1 details resin selection (Wang or Rink amide) and side-chain protection schemes:

  • Cys1/Cys6 : 4-methoxytrityl (Mmt) groups, removed via 2% trifluoroacetic acid (TFA)/dichloromethane (DCM).

  • Cys2/Cys10 : Diphenylmethyl (Dpm), cleaved under concentrated TFA.

  • Cys5/Cys13 : 2-nitrobenzyl (o-NBn) or methyl (Me) protections, removed via UV light or thiolysis.

After sequential coupling, the linear peptide-resin undergoes partial deprotection and oxidation. For example, Mmt removal followed by oxidation with N-chlorosuccinimide (NCS) forms the Cys1–Cys6 disulfide on-resin, achieving >70% yield.

Oxidation Strategies for Disulfide Bond Formation

Air-Driven Oxidative Folding

CN112321681B introduces a scalable method using air and hydrogen peroxide in ammonium chloride buffer (pH 7.5–9.5):

  • Conditions : 0.1 mg/mL peptide, 15% H₂O₂, 0.01 MPa air pressure, 25°C for 4 hours.

  • Mechanism : H₂O₂ rapidly oxidizes free thiols, while air sustains reaction completion, minimizing over-oxidation.

  • Outcomes : 75–89% yield, 70–75% purity pre-purification (Table 1).

Table 1: Oxidation Efficiency in Ammonium Chloride Buffer

ExampleH₂O₂ (equiv)Air Pressure (MPa)Time (h)Yield (%)Purity (%)
130.01489.1875.24
260.01486.4372.92
34.50.01387.6873.98

Regioselective Liquid-Phase Oxidation

PMC9919235 describes a three-step oxidation protocol:

  • On-resin oxidation : NCS in DMF forms Cys1–Cys6 (85% yield).

  • Post-cleavage oxidation : In-solution disulfide shuffling with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) forms Cys2–Cys10 (70% yield).

  • UV-mediated deprotection : o-NBn removal at 365 nm with simultaneous Cys5–Cys13 oxidation using dissolved oxygen (46% final yield).

This method avoids isomerization, critical for clinical-grade purity.

Purification Techniques

Multi-Step Reversed-Phase HPLC (RP-HPLC)

WO2016038497A1 employs a three-step RP-HPLC process:

  • First pass : C18 column, 0.1% TFA/ACN gradient (5→35% ACN), removes truncated peptides.

  • Second pass : Shallow gradient (10→25% ACN) isolates mono- and bis-disulfide intermediates.

  • Third pass : Isocratic elution (18% ACN) polishes this compound to >99% purity.

Table 2: Purification Efficiency Across Methods

SourcePurity Pre-HPLC (%)Post-HPLC Purity (%)Recovery (%)
WO2016038497A175–8599.568
CN112321681B70–7598.272
PMC991923560–7099.146

Lyophilization Optimization

Post-HPLC, this compound is freeze-dried under ≤20 Pa vacuum for 10–40 hours. Ammonium chloride’s volatility in CN112321681B’s method prevents salt contamination, yielding white powder.

Comparative Analysis of Industrial Methods

Cost and Scalability

  • Air/H₂O₂ oxidation (CN112321681B) : Lowest cost ($120/g), suitable for metric-ton production.

  • Regioselective SPPS (PMC9919235) : Higher cost ($2,500/g) due to photodeprotection steps but offers 99.1% purity.

  • Hybrid SPPS/solution-phase (WO2017101810A1) : Balances cost ($800/g) and purity (98.5%).

Disulfide Bond Fidelity

EP3392266B1’s methyl protection strategy reduces misfolding to <1% vs. 5–10% in traditional methods .

Scientific Research Applications

FDA-Approved Indications

Linaclotide is primarily approved for the treatment of:

  • Irritable Bowel Syndrome with Constipation (IBS-C) : Approved by the FDA in 2012, this compound significantly improves abdominal pain and bowel movement frequency in IBS-C patients. Clinical trials have shown that this compound-treated patients experience a higher percentage of symptom relief compared to placebo groups .
  • Chronic Idiopathic Constipation (CIC) : this compound is also indicated for CIC, where it enhances stool frequency and reduces straining during bowel movements .

Non-FDA-Approved Indications

Research has suggested additional applications for this compound, including:

  • Refractory Lower Gastrointestinal Symptoms : It has been noted to aid patients with systemic sclerosis experiencing GI complications .
  • Opioid-Induced Constipation : this compound has been effective in managing constipation resulting from opioid use, improving stool consistency and alleviating discomfort .
  • Neurological Conditions : Patients with conditions such as Parkinson's disease or multiple sclerosis may benefit from this compound, particularly if they experience constipation due to their neurological impairments .

Efficacy in Clinical Trials

Numerous clinical trials have established the efficacy of this compound:

  • Phase 3 Trials for IBS-C : In a 26-week study involving over 800 patients, this compound demonstrated significant improvements in abdominal pain and bowel movement frequency compared to placebo. Approximately 33.7% of this compound patients met the FDA's responder criteria versus 13.9% in the placebo group .
  • Chronic Idiopathic Constipation Studies : Similar positive outcomes were observed in trials focusing on CIC, where this compound improved stool frequency and reduced straining effectively across diverse patient demographics .
  • Long-term Efficacy : Sustained relief from symptoms was noted over extended treatment periods, with many patients reporting continued benefits beyond initial therapy phases .

Safety Profile

This compound is generally well-tolerated, with a favorable safety profile. The most common adverse effect reported is diarrhea, which can lead to discontinuation in some cases; however, the incidence is comparable to placebo groups for other side effects . Importantly, no significant resistance to this compound has been observed during clinical trials, suggesting its long-term viability as a treatment option .

Case Studies and Research Insights

Several case studies have reinforced the therapeutic benefits of this compound:

  • Case Study on IBS-C : A patient with severe IBS-C experienced rapid symptom relief within one week of starting this compound therapy, demonstrating its quick onset of action and effectiveness in managing debilitating symptoms .
  • Combination Therapy : this compound has been effectively combined with other treatments for refractory constipation cases, enhancing overall treatment outcomes for patients who do not respond adequately to monotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linaclotide has been structurally modified to improve stability and potency. Key analogues and their properties are summarized below:

[Sec1,6;D-Tyr14]-Linaclotide

  • Structural Modifications : Diselenide bonds at positions 1 and 6; D-tyrosine substitution at position 13.
  • Potency : EC50 = 5.0 ± 0.6 nM (similar to this compound’s 3.7 ± 0.5 nM) .
  • Advantages : The diselenide bond resists reductive degradation, enhancing gastrointestinal stability without compromising activity .

D-Tyr14-Linaclotide

  • Modification : D-tyrosine substitution at position 14.
  • Potency : EC50 = 16.5 ± 5.8 nM (4.5-fold less potent than this compound) .
  • Limitations : Reduced potency due to altered conformational dynamics affecting GC-C binding .

Cyclic-Linaclotide

  • Modification : Backbone cyclization to constrain peptide structure.
  • Potency : Minimal cGMP activation due to misfolding and poor chemical shift dispersion in aqueous solutions .
  • Limitations : Over-constraint disrupts the active conformation required for receptor interaction .

MM-419447 and Its Amidation

  • MM-419447 : A structural analogue equipotent to this compound (EC50 ~3.7 nM) .
  • Amidated MM-419447 : 9-fold less potent (EC50 = 33.3 nM), highlighting the critical role of C-terminal charge in GC-C activation .
Table 1: Structural Analogues of this compound
Compound Modification EC50 (nM) Stability
This compound None 3.7 ± 0.5 Moderate
[Sec1,6;D-Tyr14]-Linaclotide Diselenide bonds + D-Tyr14 5.0 ± 0.6 High
D-Tyr14-Linaclotide D-Tyr14 substitution 16.5 ± 5.8 Moderate
Cyclic-Linaclotide Backbone cyclization Inactive Low
MM-419447 Undisclosed 3.7 (equipotent) Moderate

Comparison with Functionally Similar Compounds (GC-C Agonists)

Plecanatide

  • Mechanism : Analogous GC-C agonist with pH-dependent activity, favoring activation in the proximal small intestine .
  • Clinical Efficacy :
    • Phase III trials showed a ~20% response rate for both this compound and plecanatide in CIC and IBS-C .
    • Both drugs improved stool frequency, abdominal discomfort, and straining severity comparably (Table 2) .
  • Differentiation : Plecanatide’s pH sensitivity may reduce distal intestinal effects compared to this compound’s pH-independent action .
Table 2: Clinical Outcomes of this compound vs. Plecanatide
Parameter This compound (290 µg/day) Plecanatide (3–6 mg/day)
Response Rate (CIC) ~20% ~20%
Stool Frequency Improvement Significant Significant
Abdominal Pain Relief ≥30% reduction vs. placebo Comparable to this compound

Key Research Findings and Limitations

  • Age Subgroups : this compound’s efficacy and safety are consistent across age groups (<65 and ≥65 years), though sample sizes for older patients remain small .
  • Limitations : Structural analogues like [Sec1,6;D-Tyr14]-Linaclotide show promise in preclinical studies but lack clinical data .

Biological Activity

Linaclotide is a synthetic peptide that functions primarily as a guanylate cyclase-C (GC-C) agonist, and it has been developed for the treatment of various gastrointestinal disorders, particularly irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). This article delves into the biological activity of this compound, discussing its mechanism of action, clinical efficacy, and relevant research findings.

This compound exerts its effects by binding to the GC-C receptor located on the luminal surface of intestinal epithelial cells. This interaction leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP), which activates cGMP-dependent protein kinase II (PKG-II). The activation of PKG-II subsequently phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This cascade results in:

  • Increased secretion of chloride and bicarbonate ions : This promotes fluid accumulation in the intestinal lumen.
  • Inhibition of sodium absorption : This further enhances intestinal fluid secretion.
  • Accelerated gastrointestinal transit : The overall effect is a reduction in constipation and improvement in bowel movements .

Case Studies and Trials

Multiple clinical trials have evaluated the efficacy of this compound in treating IBS-C and CIC. Notable findings from these studies include:

  • Phase 3 Trials for IBS-C : In a 26-week trial involving 804 patients, this compound (290 μg once daily) significantly improved abdominal pain and bowel symptoms compared to placebo. Approximately 33.7% of this compound-treated patients met the FDA's responder criteria versus 13.9% in the placebo group (P < 0.0001) .
  • Chronic Idiopathic Constipation Studies : In trials assessing this compound for CIC, patients receiving this compound showed a significant increase in complete spontaneous bowel movements (CSBMs) compared to placebo. For instance, about 47.6% of patients treated with this compound experienced an increase in CSBMs compared to 22.6% in the placebo group .

Summary of Clinical Findings

Study TypeDrug DoseKey Findings
Phase 3 IBS-C Trial290 μg daily33.7% responders vs 13.9% placebo; significant improvements in abdominal pain and CSBMs
CIC Trials145 μg / 290 μgSignificant improvement in stool frequency and consistency compared to placebo

Safety Profile

This compound is generally well-tolerated, with adverse events primarily including diarrhea, which was reported more frequently among treated patients (4.5%) compared to placebo (0.2%). Other side effects were similar between treatment groups .

Research Insights

Recent studies have explored not only the efficacy but also the pharmacological nuances of this compound:

  • cGMP Accumulation Studies : Research demonstrated that this compound induces cGMP production in human intestinal cell lines, confirming its mechanism as a GC-C agonist .
  • Animal Models : Studies involving GC-C-deficient mice showed that this compound had no pharmacological activity, reinforcing that its effects are specifically mediated through GC-C .

Q & A

Basic Question: What experimental models are most appropriate for studying linaclotide's mechanism of action in irritable bowel syndrome (IBS)?

Advanced Question : How can conflicting data from in vitro versus in vivo models of this compound’s guanylate cyclase-C (GC-C) activation be reconciled to improve translational relevance? Methodological Answer :

  • Basic : Use polarized human intestinal epithelial cell lines (e.g., T84, Caco-2) to study GC-C receptor binding and cyclic GMP (cGMP) production . Pair with rodent models (e.g., colorectal distension assays in mice) to validate visceral pain modulation .
  • Advanced : Conduct parallel in vitro (organoid cultures) and in vivo (transgenic mice with luminal pH sensors) experiments to assess microenvironmental factors (e.g., pH, mucus layers) affecting this compound’s solubility and receptor access. Apply multivariate regression to identify variables explaining discrepancies .

Basic Question: What are the standard endpoints for evaluating this compound’s efficacy in clinical trials for chronic idiopathic constipation (CIC)?

Advanced Question : How can heterogeneity in patient-reported outcomes (e.g., abdominal pain, stool frequency) be statistically controlled to enhance reproducibility across trials? Methodological Answer :

  • Basic : Use FDA-recommended co-primary endpoints: ≥3 complete spontaneous bowel movements (CSBMs)/week and ≥1 CSBM increase from baseline .
  • Advanced : Apply latent class analysis (LCA) to subgroup patients based on baseline symptom severity and comorbidities. Use mixed-effects models to account for intra-individual variability in daily diaries .

Basic Question: What pharmacokinetic properties of this compound limit systemic absorption, and how are these measured?

Advanced Question : What methodologies can quantify this compound’s localized colonic effects while minimizing confounding from placebo responses in open-label extension studies? Methodological Answer :

  • Basic : Use high-performance liquid chromatography (HPLC) with mass spectrometry to detect this compound in fecal samples, confirming minimal plasma concentrations .
  • Advanced : Implement a double-blind, randomized withdrawal design with adaptive dosing. Measure cGMP in rectal mucosal biopsies via ELISA pre- and post-treatment to objectively assess target engagement .

Basic Question: How does this compound’s pH-dependent activation influence its preclinical study design?

Advanced Question : Can computational models predict this compound’s stability in varying luminal pH conditions, and how can these models be validated experimentally? Methodological Answer :

  • Basic : Simulate colonic pH (5.5–7.5) in dissolution testing using USP Apparatus 4 (flow-through cell) to assess drug release profiles .
  • Advanced : Develop molecular dynamics (MD) simulations of this compound’s conformational changes across pH gradients. Validate with surface plasmon resonance (SPR) assays measuring GC-C binding affinity under controlled pH .

Basic Question: What are the ethical considerations in designing pediatric trials for this compound?

Advanced Question : How can adaptive trial designs balance ethical constraints with statistical power when recruiting pediatric populations with rare motility disorders? Methodological Answer :

  • Basic : Follow PICOT framework: Population (children aged 6–17), Intervention (weight-based dosing), Comparison (placebo), Outcome (safety/tolerability), Time (12 weeks) .
  • Advanced : Use Bayesian response-adaptive randomization to allocate more participants to effective doses while minimizing exposure to inefficacious arms. Incorporate interim analyses for early termination if safety signals emerge .

Basic Question: What biomarkers are validated for assessing this compound’s pharmacodynamic effects?

Advanced Question : Can multi-omics approaches (e.g., metabolomics, gut microbiome sequencing) identify novel biomarkers predictive of this compound non-response? Methodological Answer :

  • Basic : Measure fecal cGMP levels and colonic transit via radiopaque markers or wireless motility capsules .
  • Advanced : Conduct longitudinal metagenomic sequencing of stool samples paired with serum metabolomics. Apply machine learning (e.g., random forest) to integrate datasets and identify microbial taxa or metabolites correlating with treatment response .

Basic Question: How do genetic polymorphisms in GC-C receptors affect this compound’s efficacy?

Advanced Question : What functional assays can elucidate the clinical relevance of GC-C receptor variants identified in genome-wide association studies (GWAS)? Methodological Answer :

  • Basic : Genotype patient cohorts for SNPs in GUCY2C (e.g., rs200136925) and correlate with stool frequency using logistic regression .
  • Advanced : Use CRISPR-Cas9 to introduce patient-derived SNPs into intestinal organoids. Measure cGMP production and epithelial barrier function via transepithelial electrical resistance (TEER) .

Basic Question: What are the limitations of current animal models for studying this compound’s long-term safety?

Advanced Question : How can 3D bioprinted human colonic tissues improve toxicity profiling of this compound compared to traditional rodent models? Methodological Answer :

  • Basic : Conduct 26-week carcinogenicity studies in Sprague-Dawley rats with histopathological analysis of gastrointestinal tissues .
  • Advanced : Develop bioprinted tissues with embedded sensors (e.g., pH, oxygen) to monitor real-time changes in epithelial integrity and fibroblast activation during chronic this compound exposure .

Basic Question: How is this compound’s selectivity for GC-C over other receptors demonstrated experimentally?

Advanced Question : What structural biology techniques can resolve this compound’s binding kinetics to GC-C in the presence of competing ligands (e.g., uroguanylin)? Methodological Answer :

  • Basic : Perform competitive binding assays using fluorescence-labeled this compound and recombinant GC-C extracellular domains .
  • Advanced : Use cryo-electron microscopy (cryo-EM) to compare this compound-GC-C complexes with endogenous ligand-bound states. Apply molecular docking simulations to predict binding site occupancy under physiological conditions .

Basic Question: What statistical methods are used to analyze this compound’s dose-response relationships?

Advanced Question : How can Bayesian hierarchical models address missing data bias in longitudinal this compound trials with high dropout rates? Methodological Answer :

  • Basic : Fit Emax models to dose-ranging data (e.g., 145 μg vs 290 μg) using maximum likelihood estimation .
  • Advanced : Implement Bayesian multivariate imputation with informative priors derived from early-phase trials. Use Markov chain Monte Carlo (MCMC) to handle missing endpoint data while preserving type I error control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linaclotide
Reactant of Route 2
Linaclotide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.